2-(4-Ethylcyclohexyl)acetic acid
Overview
Description
2-(4-Ethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 4-ethylcyclohexyl group
Mechanism of Action
Target of Action
It’s known that acetic acid, a related compound, acts as an antimicrobial agent used to treat susceptible infections of the external auditory canal .
Mode of Action
For acetic acid, it is used locally, occasionally internally, as a counterirritant and also as a reagent .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Action Environment
It is recommended to be stored sealed in a dry room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexanone is alkylated with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone.
Carboxylation: The 4-ethylcyclohexanone is then subjected to a carboxylation reaction using carbon dioxide in the presence of a catalyst like palladium to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted acetic acid derivatives.
Scientific Research Applications
2-(4-Ethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-(4-Methylcyclohexyl)acetic acid
- 2-(4-Propylcyclohexyl)acetic acid
- 2-(4-Isopropylcyclohexyl)acetic acid
Comparison: 2-(4-Ethylcyclohexyl)acetic acid is unique due to its specific ethyl substitution on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
2-(4-ethylcyclohexyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCIYJYIWHJAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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